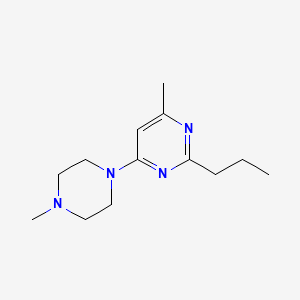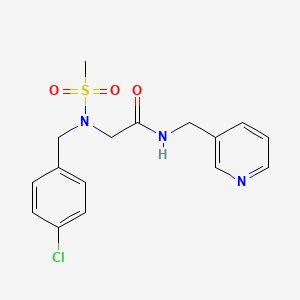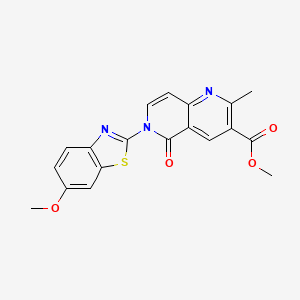
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide), also known as CDC, is a synthetic compound that has gained attention in scientific research due to its potential as a drug delivery system and its ability to act as an inhibitor for certain enzymes. CDC is a member of the cyclopropane carboxamide family, which is known for its unique structural features and potential therapeutic applications.
Mechanism of Action
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) is believed to inhibit enzymes through its ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been shown to induce apoptosis in cancer cells through the inhibition of cathepsin B and L.
Biochemical and Physiological Effects:
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been shown to have low toxicity and is generally well-tolerated in animal studies. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis. N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has also been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) is its potential as a drug delivery system, as it has been shown to effectively encapsulate and deliver drugs to specific target sites. However, one limitation is its relatively high cost compared to other drug delivery systems.
Future Directions
1. Further studies on the effectiveness of N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a drug delivery system for various drugs and target sites.
2. Investigation of the potential for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a therapeutic agent for various diseases, including cancer and inflammation.
3. Development of more cost-effective synthesis methods for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide).
4. Exploration of the potential for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a diagnostic tool for enzyme activity in various diseases.
Synthesis Methods
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) can be synthesized through various methods, including the reaction of cyclohexanediamine with 2,2-diphenylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide).
Scientific Research Applications
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been studied for its potential applications in drug delivery systems, as it has been shown to be effective in encapsulating and delivering drugs to specific target sites. It has also been studied for its ability to inhibit certain enzymes, such as cathepsin B and L, which are involved in various pathological processes, including cancer metastasis and inflammation.
properties
IUPAC Name |
N-[2-[(2,2-diphenylcyclopropanecarbonyl)amino]cyclohexyl]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N2O2/c41-35(31-25-37(31,27-15-5-1-6-16-27)28-17-7-2-8-18-28)39-33-23-13-14-24-34(33)40-36(42)32-26-38(32,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVHEWSRHKIFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5CC5(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-cyclohexane-1,2-diylbis(2,2-diphenylcyclopropanecarboxamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)


![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)

